molecular formula C15H21N3O2S B4186994 3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B4186994
M. Wt: 307.4 g/mol
InChI Key: JINRSGKWPPILDZ-UHFFFAOYSA-N
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Description

3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide is a compound belonging to the thienopyrimidine family. Thienopyrimidines are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with a heptyl amine under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways critical for the survival of microbial or cancer cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-Heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide can be compared with other thienopyrimidine derivatives such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

3-heptyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-4-5-6-7-8-18-9-17-14-11(15(18)20)10(2)12(21-14)13(16)19/h9H,3-8H2,1-2H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINRSGKWPPILDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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